Bursopoietin

Overview

Description

Bursopoietin Cell differentiation agent in extracts of chicken bursa of fabricus.

Scientific Research Applications

Lymphocyte Differentiation

Bursopoietin has been studied for its role in lymphocyte differentiation. Research conducted in 1976 revealed that bursal extract, which includes bursopoietin, induced differentiation in both B cells and T cells, with a predominant effect on B cell differentiation. This study suggests the role of bursopoietin as a lymphocyte-differentiating hormone, important in the early development of the immune system in chickens (Brand, Gilmour, & Goldstein, 1976).

Commitment of Lymphocyte Precursors

Further research in 1983 expanded on the role of bursopoietin in lymphocyte development, examining its effects on lymphocyte precursors in the chick embryo's bursa of Fabricius, thymus, and bone marrow. This study highlighted the specific induction of B cells by bursopoietin and established a clear distinction in the commitment of lymphocyte precursors to either B or T cell lines in different organs (Brand, Galton, & Gilmour, 1983).

Influence on Antibody Formation

In contrast, a study in 1982 challenged the presence of hormones like bursopoietin in the bursa of Fabricius. This study found that administering bursal extract did not restore immunological competence in chickens treated with cyclophosphamide, suggesting that bursopoietin might not influence antibody formation as previously thought (Mizutani, Terai, Kimura, & Fujita, 1982).

Bursin, a B-cell Differentiating Hormone

Further investigation into the differentiation of lymphoid cells led to the discovery of bursin, a peptide hormone from the bursa of Fabricius. Bursin, while distinct from bursopoietin, also plays a crucial role in B-cell differentiation. A 1986 study identified its tripeptide structure and confirmed its specificity in inducing phenotypic differentiation of B cells but not T cells (Audhya, Kroon, Heavner, Viamontes, & Goldstein, 1986).

Mechanism of Action

Mode of Action

It is believed to interact with its targets in a way that prolongs the duration of action within the neuronal synapse .

Biochemical Pathways

More research is needed to fully understand the compound’s effects on various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Bursopoietin is currently unknown .

Result of Action

More research is needed to fully understand the compound’s effects at the molecular and cellular levels .

properties

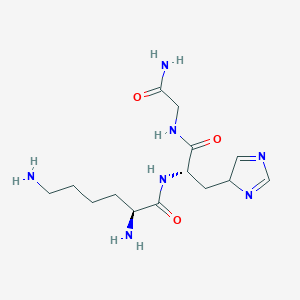

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVAUDERMUSPN-DVRYWGNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975680 | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bursopoietin | |

CAS RN |

60267-34-7 | |

| Record name | Bursopoietin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

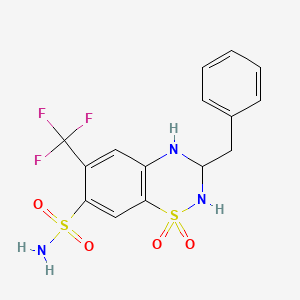

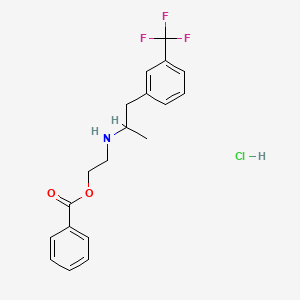

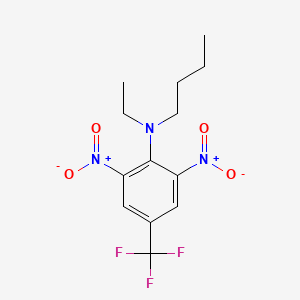

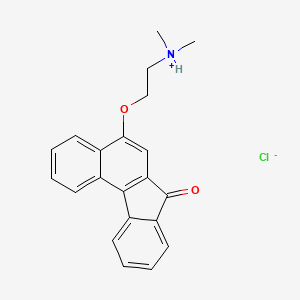

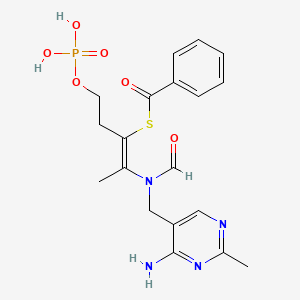

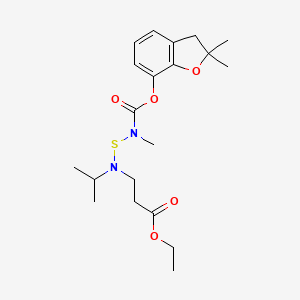

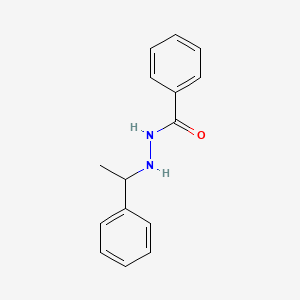

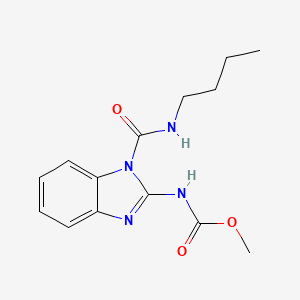

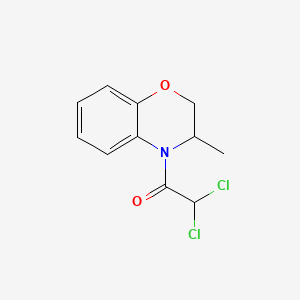

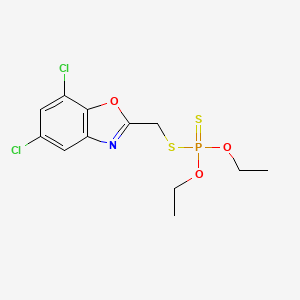

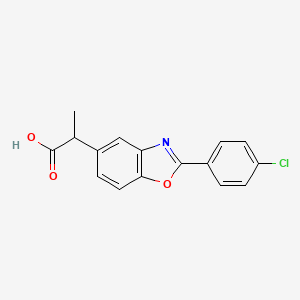

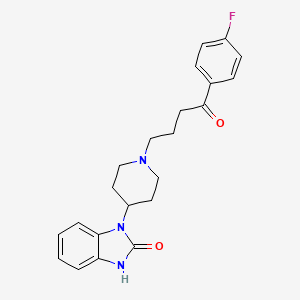

Feasible Synthetic Routes

Q & A

Q1: What is Bursopoietin and what is its primary function?

A1: Bursopoietin is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []

Q2: Where has Bursopoietin been identified in the developing chick embryo?

A2: Research has shown the presence of Bursopoietin in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []

Q3: How do researchers identify and quantify Bursopoietin's effects on lymphocyte precursors?

A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing Bursopoietin and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of Bursopoietin's impact on lymphocyte differentiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.